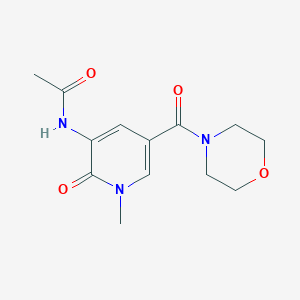
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features a dihydropyridine core with a morpholine moiety, which is known for enhancing bioactivity. The synthesis typically involves the reaction of appropriate precursors to form the dihydropyridine structure, followed by acetamide formation. Although specific synthetic routes for this compound are not detailed in the search results, similar compounds have been synthesized using established methods in organic chemistry.
Anticancer Activity
Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. The IC50 values of these compounds often range in the micromolar range, suggesting moderate to strong activity against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Narciclasine Derivative | 15.5 | Breast Cancer |
| Other Dihydropyridine Derivatives | Varies | Multiple |
The above table summarizes findings from studies evaluating the anticancer activity of related compounds, indicating that modifications to the dihydropyridine structure can influence potency significantly .
Antimicrobial Activity
Compounds containing morpholine and dihydropyridine structures have also been evaluated for their antimicrobial properties. For example, certain derivatives have shown effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, contributing to cytotoxic effects against tumor cells.
Study 1: Anticancer Efficacy
In a study published in a medicinal chemistry journal, a series of dihydropyridine derivatives were synthesized and tested for anticancer activity. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of morpholine-containing compounds. It was found that specific derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Propriétés
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-9(17)14-11-7-10(8-15(2)13(11)19)12(18)16-3-5-20-6-4-16/h7-8H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAVFFKSLYBVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













